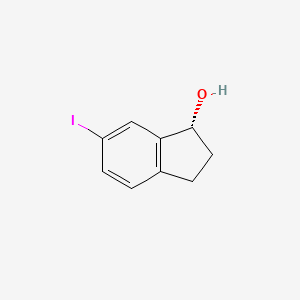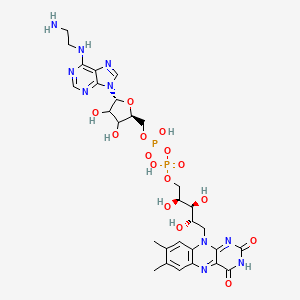
N6-(2-Aminoethyl)-FAD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-(2-Aminoethyl)-FAD is a derivative of flavin adenine dinucleotide (FAD), which is a crucial coenzyme involved in various biological redox reactions. This compound is characterized by the presence of an aminoethyl group attached to the N6 position of the adenine moiety. It plays a significant role in biochemical processes, particularly in electron transport chains and enzymatic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N6-(2-Aminoethyl)-FAD typically involves the modification of FAD through a series of chemical reactions. One common method includes the reaction of FAD with 2-aminoethanol under controlled conditions to introduce the aminoethyl group at the N6 position. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the purification of the final product through techniques such as chromatography to remove any impurities and achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: N6-(2-Aminoethyl)-FAD undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an electron carrier.
Reduction: It can be reduced to its corresponding reduced form, playing a role in redox cycles.
Substitution: The aminoethyl group can undergo substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
N6-(2-Aminoethyl)-FAD has a wide range of applications in scientific research:
Chemistry: Used as a coenzyme in various catalytic reactions.
Biology: Plays a role in cellular respiration and energy production.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Utilized in the development of biosensors and bioelectronic devices.
Mécanisme D'action
The mechanism of action of N6-(2-Aminoethyl)-FAD involves its role as a coenzyme in redox reactions. It facilitates the transfer of electrons between different molecules, thereby participating in the electron transport chain. The molecular targets include various enzymes such as oxidoreductases, which rely on this compound for their catalytic activity.
Comparaison Avec Des Composés Similaires
Flavin Mononucleotide (FMN): Another flavin derivative involved in redox reactions.
Riboflavin (Vitamin B2): The precursor of FAD and FMN.
N6-(2-Aminoethyl)-FMN: A similar compound with an aminoethyl group attached to FMN.
Uniqueness: N6-(2-Aminoethyl)-FAD is unique due to its specific structural modification, which enhances its electron transfer capabilities and makes it suitable for specialized biochemical applications. Its ability to participate in a wide range of redox reactions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C29H38N10O15P2 |
|---|---|
Poids moléculaire |
828.6 g/mol |
Nom IUPAC |
[[(2S,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C29H38N10O15P2/c1-12-5-14-15(6-13(12)2)38(26-20(35-14)27(45)37-29(46)36-26)7-16(40)21(42)17(41)8-51-55(47,48)54-56(49,50)52-9-18-22(43)23(44)28(53-18)39-11-34-19-24(31-4-3-30)32-10-33-25(19)39/h5-6,10-11,16-18,21-23,28,40-44H,3-4,7-9,30H2,1-2H3,(H,47,48)(H,49,50)(H,31,32,33)(H,37,45,46)/t16-,17-,18-,21-,22?,23?,28+/m0/s1 |
Clé InChI |
LKBRRUYMANUILL-ACIPAAFXSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@H](COP(=O)(O)OP(=O)(O)OC[C@H]4C(C([C@@H](O4)N5C=NC6=C(N=CN=C65)NCCN)O)O)O)O)O |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NCCN)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


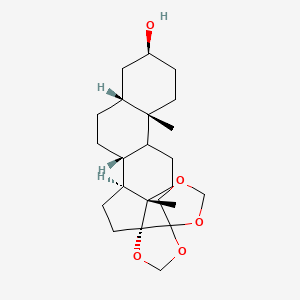
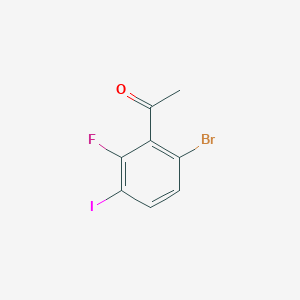

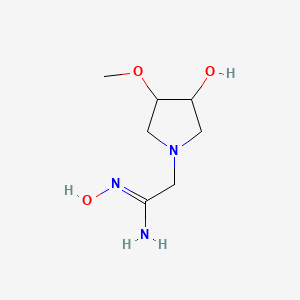
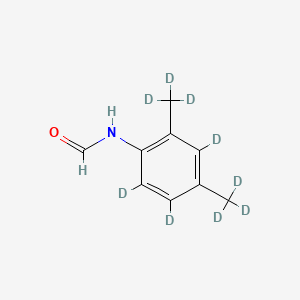
![2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B13432969.png)
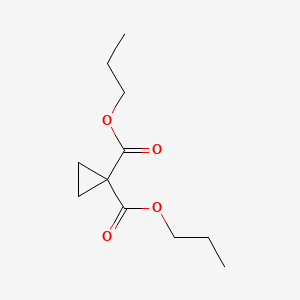
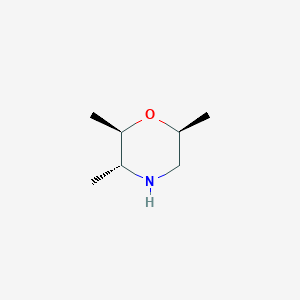
![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13432993.png)
![7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline](/img/structure/B13432997.png)
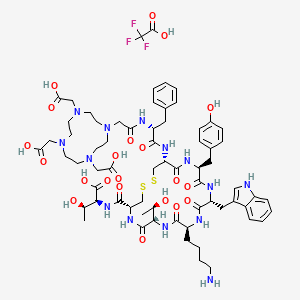
![(4-Methyl-[1,4'-bipiperidin]-4-yl)methanol](/img/structure/B13433007.png)

